molecular formula C10H22ClN3O2 B7049249 3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride

3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride

Cat. No.: B7049249
M. Wt: 251.75 g/mol
InChI Key: MLZLHTJYXSGFOB-UHFFFAOYSA-N
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Description

3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both amino and amide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride typically involves a multi-step process. One common method includes the condensation of 3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide with hydrochloric acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and reproducibility of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the associated biological pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-amino-N-(4-amino-2-methyl-4-oxobutan-2-yl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-4-7(11)5-9(15)13-10(2,3)6-8(12)14;/h7H,4-6,11H2,1-3H3,(H2,12,14)(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLHTJYXSGFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)NC(C)(C)CC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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